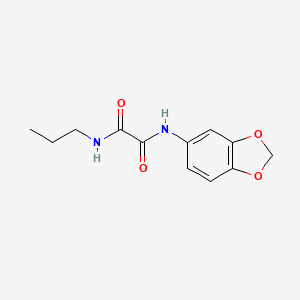

N'-(1,3-benzodioxol-5-yl)-N-propyloxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-(1,3-benzodioxol-5-yl)-N-propyloxamide” is a compound containing a benzodioxol group and a propyloxamide group. The benzodioxol group is a common motif in many bioactive compounds and pharmaceuticals . The propyloxamide group could potentially participate in various chemical reactions.

Synthesis Analysis

The synthesis of compounds structurally similar to “N’-(1,3-benzodioxol-5-yl)-N-propyloxamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

“N’-(1,3-benzodioxol-5-yl)-N-propyloxamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .Physical and Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Wissenschaftliche Forschungsanwendungen

Stearoyl-CoA Desaturase-1 Inhibition

Research has identified derivatives related to N'-(1,3-benzodioxol-5-yl)-N-propyloxamide as potent inhibitors of Stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. These inhibitors have demonstrated significant effects in reducing plasma desaturation index, indicating potential applications in treating metabolic disorders (Y. Uto et al., 2009).

Antimicrobial and Antitubercular Activity

A series of derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. These compounds exhibit promising activity, highlighting their potential as novel antimicrobial agents (Urja D. Nimbalkar et al., 2018).

Urokinase Receptor Targeting for Cancer Therapy

Compounds structurally related to this compound have been identified as inhibitors of the urokinase receptor, demonstrating potential in preventing breast cancer metastasis. This indicates their applicability in developing cancer therapeutic strategies (F. Wang et al., 2011).

Catalysis and Synthesis

Studies have also explored the use of related compounds in catalysis, particularly in asymmetric hydrogenation reactions, which are crucial for producing chiral pharmaceuticals. These findings contribute to the advancement of synthetic methodologies for drug development (T. Imamoto et al., 2012).

Antifungal and Antimicrobial Properties

Benzamide derivatives, including those related to this compound, have been synthesized and tested for their antifungal and antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Ritchu Sethi et al., 2016).

Fluorescent Chemosensor Development

Research has been conducted on the development of fluorescent chemosensors based on benzamide derivatives for detecting metal ions in living cells. These sensors offer a novel approach for biological and chemical analysis, demonstrating the versatility of benzamide derivatives in sensor technology (Yulong Liu et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “N’-(1,3-benzodioxol-5-yl)-N-propyloxamide” could involve further exploration of its synthesis, chemical properties, and potential biological activities. It could also be interesting to study its derivatives and analogs for potential applications in various fields .

Wirkmechanismus

Target of Action

N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide, also known as N’-(2H-1,3-BENZODIOXOL-5-YL)-N-PROPYLETHANEDIAMIDE or N’-(1,3-benzodioxol-5-yl)-N-propyloxamide, has been reported to have anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin .

Mode of Action

N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide interacts with its targets, the microtubules and tubulin, causing mitotic blockade and cell apoptosis . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The interaction of N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide with its targets affects the cell cycle, specifically causing cell cycle arrest at the S phase . This leads to the induction of apoptosis in cancer cells . The affected pathways and their downstream effects are crucial in the compound’s anticancer activity.

Pharmacokinetics

The compound obeys lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects contribute to its anticancer activity.

Action Environment

The action, efficacy, and stability of N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide can be influenced by various environmental factors. For instance, optimal reaction conditions for related compounds have been predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm

Biochemische Analyse

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to have anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-2-5-13-11(15)12(16)14-8-3-4-9-10(6-8)18-7-17-9/h3-4,6H,2,5,7H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXVFMKVNXEMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)

![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2716089.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2716092.png)

![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)

![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)